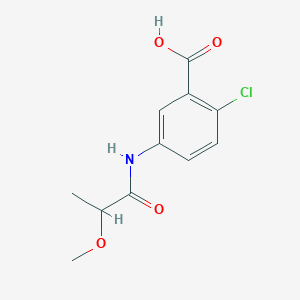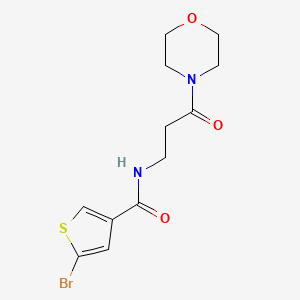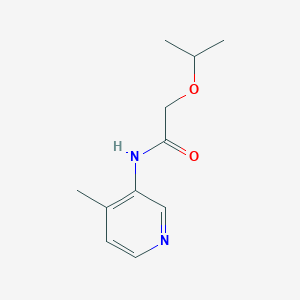
2-Chloro-5-(2-methoxypropanoylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2-methoxypropanoylamino)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential use as a drug in the treatment of various diseases. This compound is also known as CMPD101 and has been studied for its potential use in cancer therapy, inflammation, and pain management. In
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-methoxypropanoylamino)benzoic acid involves the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to target the PI3K/AKT/mTOR signaling pathway, which is often overactive in cancer cells. By inhibiting this pathway, 2-Chloro-5-(2-methoxypropanoylamino)benzoic acid can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-Chloro-5-(2-methoxypropanoylamino)benzoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been shown to have anti-angiogenic properties, which can prevent the growth of blood vessels that supply nutrients to cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Chloro-5-(2-methoxypropanoylamino)benzoic acid for lab experiments is its specificity for certain enzymes and signaling pathways. This can make it a valuable tool for studying the mechanisms of cancer growth and inflammation. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-Chloro-5-(2-methoxypropanoylamino)benzoic acid. One area of research is the development of more potent and selective compounds based on the structure of this compound. Another area of research is the use of this compound in combination with other drugs to enhance its effectiveness. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
In conclusion, 2-Chloro-5-(2-methoxypropanoylamino)benzoic acid is a chemical compound that has shown promise in scientific research for its potential use in cancer therapy, inflammation, and pain management. Its synthesis method has been optimized to produce high yields of pure compound. The mechanism of action involves the inhibition of specific enzymes and signaling pathways. It has been shown to have a variety of biochemical and physiological effects, with advantages and limitations for lab experiments. There are several future directions for research on this compound, which could lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-Chloro-5-(2-methoxypropanoylamino)benzoic acid involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxypropanoic anhydride in the presence of a base. The resulting compound is then reduced to yield the final product. This synthesis method has been optimized to produce high yields of pure 2-Chloro-5-(2-methoxypropanoylamino)benzoic acid.
Scientific Research Applications
2-Chloro-5-(2-methoxypropanoylamino)benzoic acid has been extensively studied for its potential use in cancer therapy. Research has shown that this compound can inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. It has also been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
properties
IUPAC Name |
2-chloro-5-(2-methoxypropanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-6(17-2)10(14)13-7-3-4-9(12)8(5-7)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUIGSIYUKMHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B6642283.png)
![8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6642284.png)

![N-[(2-chlorophenyl)methyl]-4-methoxypyrimidin-2-amine](/img/structure/B6642291.png)
![3-[(3-Hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one](/img/structure/B6642320.png)

![3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol](/img/structure/B6642336.png)
![1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6642342.png)
![4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B6642344.png)

![2-Methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B6642351.png)

